molecular formula C24H25ClN2 B14377724 3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole CAS No. 90162-48-4

3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole

Cat. No.: B14377724
CAS No.: 90162-48-4
M. Wt: 376.9 g/mol
InChI Key: NSPSWXQUDZSVHO-UHFFFAOYSA-N
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Description

3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a unique structure with two indole units connected via an ethenyl bridge, and it includes a chlorine atom and several alkyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of palladium or other transition metal catalysts in the Larock synthesis can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce reduced indole derivatives .

Mechanism of Action

The mechanism of action of 3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects . The chlorine atom and alkyl groups may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound with a simpler structure.

    5-Chloroindole: Similar structure with a chlorine atom at the 5-position.

    3,3-Dimethylindole: Features two methyl groups at the 3-position.

Uniqueness

3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole is unique due to its dual indole structure connected by an ethenyl bridge, along with the presence of a chlorine atom and multiple alkyl groups. These structural features contribute to its distinct chemical and biological properties .

Properties

CAS No.

90162-48-4

Molecular Formula

C24H25ClN2

Molecular Weight

376.9 g/mol

IUPAC Name

5-chloro-2-[2-(1,2-diethylindol-3-yl)ethenyl]-3,3-dimethylindole

InChI

InChI=1S/C24H25ClN2/c1-5-21-18(17-9-7-8-10-22(17)27(21)6-2)12-14-23-24(3,4)19-15-16(25)11-13-20(19)26-23/h7-15H,5-6H2,1-4H3

InChI Key

NSPSWXQUDZSVHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2N1CC)C=CC3=NC4=C(C3(C)C)C=C(C=C4)Cl

Origin of Product

United States

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